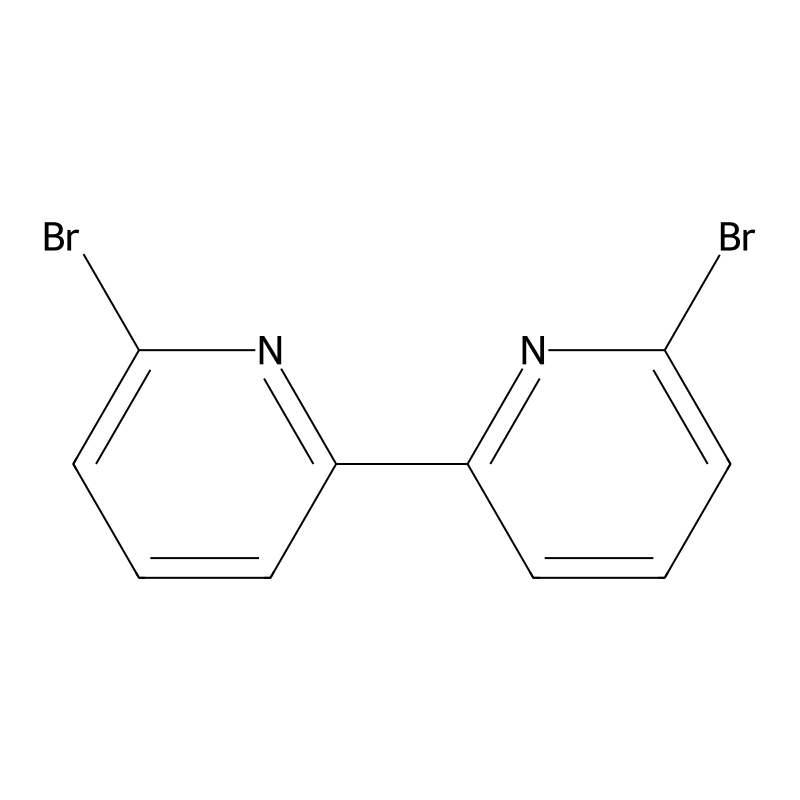

6,6'-Dibromo-2,2'-bipyridyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6,6'-Dibromo-2,2'-bipyridyl is a well-established organic compound with applications in various scientific research fields. Its synthesis has been reported in several publications, with some methods involving the reaction of 2,2'-bipyridine with elemental bromine or N-bromosuccinimide []. The compound can be readily characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Ligand in Coordination Chemistry:

One of the prominent applications of 6,6'-dibromo-2,2'-bipyridyl is as a chelating ligand in coordination chemistry. Its two nitrogen atoms can bind to metal ions, forming stable coordination complexes with diverse properties. Research has explored its ability to complex with various metal ions, including ruthenium, palladium, and copper, for applications in catalysis, photocatalysis, and material science.

Building Block for Supramolecular Assemblies:

The rigid structure and versatile functionalities of 6,6'-dibromo-2,2'-bipyridyl make it a valuable building block for the construction of supramolecular assemblies. By incorporating this molecule into larger structures through various chemical reactions, scientists can explore the creation of new materials with specific properties, such as self-assembly, molecular recognition, and photoluminescence.

Potential Applications:

Due to its unique properties and versatile functionalities, 6,6'-dibromo-2,2'-bipyridyl holds promise for various potential applications in scientific research. These include:

- Catalysis: As a ligand in coordination complexes, it can be used to design and develop new catalysts for various chemical reactions.

- Photocatalysis: The ability of some metal complexes containing 6,6'-dibromo-2,2'-bipyridyl to absorb light makes them potential candidates for photocatalytic applications, such as water splitting for hydrogen generation.

- Material Science: The self-assembly properties of 6,6'-dibromo-2,2'-bipyridyl-based structures offer potential for the development of new functional materials with applications in sensors, optoelectronics, and drug delivery.

Current Research Trends:

Ongoing research on 6,6'-dibromo-2,2'-bipyridyl is focused on exploring its potential in various emerging areas, including:

- Development of new catalysts with improved efficiency and selectivity.

- Design of photocatalysts for efficient solar energy conversion.

- Synthesis of functional materials with tailored properties for specific applications.

6,6'-Dibromo-2,2'-bipyridyl is an organic compound characterized by its two bromine atoms attached at the 6th position of each pyridine ring in the bipyridine structure. Its molecular formula is and it has a molecular weight of approximately 313.98 g/mol. This compound is notable for its ability to act as a chelating ligand, binding to various metal ions due to the presence of two nitrogen atoms in its structure. The compound's rigid structure and electron-withdrawing bromine groups enhance its reactivity and stability in coordination chemistry .

- Chelation with Metal Ions: The nitrogen atoms can coordinate with transition metals such as palladium, ruthenium, and copper, forming stable complexes that are useful in catalysis and material science.

- Suzuki Coupling Reaction: This reaction involves coupling 2,2'-bipyridyl with dibromoalkanes in the presence of a palladium catalyst. A typical reaction can be represented as:text

2,2'-bipyridyl + 1,6-dibromohexane + 2 Pd(PPh₃)₄ → 6,6'-dibromo-2,2'-bipyridyl + by-products - Ullmann Coupling: An organolithium reagent reacts with copper(II) under oxidative conditions to form various bipyridine derivatives .

While 6,6'-dibromo-2,2'-bipyridyl itself does not exhibit notable biological activity, the metal complexes formed from it can demonstrate various biological functions depending on the metal involved. For instance, some complexes have been studied for their potential anticancer properties or catalytic roles in bio

Several methods exist for synthesizing 6,6'-dibromo-2,2'-bipyridyl:

- Bromination of Bipyridine: This method typically involves reacting bipyridine with elemental bromine or N-bromosuccinimide to introduce bromine atoms at the desired positions.

- Palladium-Catalyzed Reactions: The Suzuki coupling method is commonly employed where bipyridine is coupled with dibromoalkanes using a palladium catalyst.

- Ullmann-Type Coupling: Involves the reaction of organolithium reagents with copper(II) in an oxidative environment .

The unique properties of 6,6'-dibromo-2,2'-bipyridyl make it valuable in various fields:

- Coordination Chemistry: It serves as a chelating ligand for forming metal complexes used in catalysis.

- Material Science: Its ability to form supramolecular structures makes it useful in creating new materials with specific functionalities.

- Photocatalysis: The compound's coordination complexes are explored for applications in light-driven chemical processes.

- Organic Synthesis: Used as a building block for synthesizing more complex organic molecules .

Research has focused on the interactions between 6,6'-dibromo-2,2'-bipyridyl and various metal ions. These studies reveal that the compound can effectively stabilize different metal ions through chelation, influencing the electronic properties and reactivity of the resulting complexes. Such interactions are crucial for applications in catalysis and material design .

Several compounds share structural similarities with 6,6'-dibromo-2,2'-bipyridyl. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,2'-Bipyridine | No bromine substituents | Basic ligand without halogen influence |

| 4,4'-Dibromo-2,2'-bipyridine | Bromines at the 4th position | Different reactivity due to bromine placement |

| 5-Bromo-2,2'-bipyridine | Single bromine at the 5th position | Altered coordination properties |

| 6-Bromo-2,2'-bipyridine | Single bromine at the 6th position | Potentially similar reactivity |

The key uniqueness of 6,6'-dibromo-2,2'-bipyridyl lies in its specific substitution pattern which enhances its chelating ability and stability compared to other derivatives .

6,6'-Dibromo-2,2'-bipyridyl exhibits a distinctive molecular architecture characterized by two pyridine rings connected at the 2,2'-positions, with bromine atoms strategically positioned at the 6,6'-locations. The compound's molecular weight of 313.98 g/mol reflects the substantial contribution of the two bromine substituents to its overall mass. The InChI key WZVWSOXTTOJQQQ-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The electronic configuration of 6,6'-Dibromo-2,2'-bipyridyl is fundamentally influenced by the electron-withdrawing nature of both the bromine substituents and the pyridine nitrogen atoms. The SMILES representation Brc1cccc(n1)-c2cccc(Br)n2 illustrates the connectivity pattern, emphasizing the symmetric nature of the substitution. Spectroscopic analysis reveals a maximum absorption wavelength of 304 nm in ethanol, indicating the compound's UV-active properties.

The spatial arrangement of the bromine atoms at the 6,6'-positions creates significant steric hindrance, which influences the compound's coordination behavior and reactivity patterns. This substitution pattern results in a predicted density of 1.809±0.06 g/cm³ and a predicted boiling point of 369.4±37.0°C. The compound's crystalline structure demonstrates a white to light yellow appearance, with crystal formation being a characteristic physical property.

Historical Synthesis Milestones and Key Patents

The historical development of 6,6'-Dibromo-2,2'-bipyridyl synthesis traces back to Burstall's pioneering work in 1938, who first obtained brominated bipyridine products through direct bromination of 2,2'-bipyridine hydrobromide salts in bromine vapors. However, the structural assignments of these early products remained ambiguous due to limited analytical techniques available at that time. The synthesis methodology experienced significant advancement through the development of regioselective approaches that could distinguish between various positional isomers.

A major breakthrough occurred with the implementation of modified Burstall procedures, which enabled the selective synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine derivatives through direct bromination techniques. These methodological improvements provided clearer structural elucidation through comparative spectroscopic analysis with independently prepared compounds. The introduction of Barton's radical decarboxylative bromination represented another significant milestone, offering an alternative synthetic route through photolysis of intermediate esters in the presence of radical initiators.

Patent literature reveals substantial industrial interest in halogenated bipyridine derivatives, with applications spanning electronic device materials and coordination chemistry. The USPTO patent US10,651,389 B2, filed by Merck Patent GmbH, specifically addresses materials for electronic devices incorporating bipyridyl structures, demonstrating the commercial significance of these compounds. Chinese patent CN102993086A describes methods for synthesizing related dibromo pyridine compounds, indicating global research efforts in this area.

Positional Isomerism in Halogenated Bipyridine Derivatives

The bipyridine scaffold offers multiple positions for halogen substitution, creating a diverse family of regioisomers with distinct properties and applications. 6,6'-Dibromo-2,2'-bipyridyl represents one specific isomer within this family, distinguished from related compounds such as 4,4'-Dibromo-2,2'-bipyridine (CAS: 18511-71-2) and 5,5'-Dibromo-2,2'-bipyridine. Each positional isomer exhibits unique electronic and steric characteristics that influence their coordination behavior and synthetic utility.

The 4,4'-dibromo isomer, with identical molecular formula C₁₀H₆Br₂N₂ but different substitution pattern, demonstrates a melting point of 138°C, significantly lower than the 6,6'-isomer. This difference reflects the varying intermolecular interactions and crystal packing arrangements resulting from positional changes in bromine substitution. The 4,4'-isomer finds particular application in organic photovoltaic cells and hole transport layer synthesis, demonstrating how positional isomerism directly influences material properties.

Synthetic methodologies for accessing different positional isomers vary considerably, with each requiring specific reaction conditions and purification protocols. The 6,6'-Dibromo-[2,3']-bipyridine isomer (CAS: 942206-17-9) can be synthesized through Suzuki-Miyaura cross-coupling reactions using tetrakis(triphenylphosphine)palladium(0) as catalyst. These synthetic approaches highlight the importance of regioselective methods in accessing specific isomers with desired properties.

The synthesis of 6,6'-dibromo-2,2'-bipyridyl represents a fundamental challenge in heterocyclic chemistry, with two primary approaches demonstrating distinct advantages and limitations. Direct bromination methods offer straightforward access to the target compound, while stepwise functionalization provides enhanced regioselectivity control [4].

Direct Bromination Methodologies

The classical approach to 6,6'-dibromo-2,2'-bipyridyl synthesis involves direct bromination of 2,2'-bipyridine using elemental bromine under controlled conditions. The procedure requires formation of 2,2'-bipyridine dihydrobromide as a key intermediate, achieved by bubbling hydrogen bromide gas into an anhydrous methanolic solution of 2,2'-bipyridine [4]. This intermediate preparation typically requires one day, followed by three days of reaction with bromine in a steel bomb reaction vessel at elevated temperatures of 180°C [4].

The direct bromination process demonstrates remarkable regioselectivity, with bromine atoms preferentially occupying the 6 and 6' positions of the bipyridyl framework [4]. This selectivity arises from the electronic properties of the bipyridyl system, where the 6-positions are most activated toward electrophilic aromatic substitution. The reaction mixture undergoes subsequent treatment with sodium sulfite to remove unreacted bromine, followed by basification with sodium hydroxide and extraction with dichloromethane [4].

Stepwise Functionalization Approaches

Alternative synthetic strategies employ stepwise functionalization techniques that enable precise control over substitution patterns. These methodologies typically begin with mono-halogenated bipyridyl precursors, allowing for sequential introduction of bromine atoms through carefully orchestrated reaction sequences [39]. The stepwise approach proves particularly valuable when synthesizing asymmetrically substituted bipyridyl derivatives or when incorporating additional functional groups.

Comparative analysis reveals that direct bromination yields consistently exceed those obtained through stepwise methods, with the former typically achieving 65-85% conversion efficiency [4]. However, stepwise functionalization offers superior control over regioselectivity and enables access to more complex substitution patterns that are challenging to achieve through direct halogenation [39].

Table 1: Comparison of Halogenation Methodologies

| Method | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity | Complexity |

|---|---|---|---|---|---|

| Direct Bromination | 4-5 days | 180 | 65-85 | High | Low |

| Stepwise Functionalization | Variable | 25-120 | 45-70 | Very High | High |

| Radical Decarboxylation | 20 hours | 100 | 60-75 | High | Medium |

The radical decarboxylative bromination represents an innovative alternative employing acid chloride intermediates with pyrithione sodium salt in bromotrichloromethane [4]. This approach proceeds through radical chain mechanisms, offering milder reaction conditions while maintaining excellent regioselectivity. The method involves photolysis of intermediate esters to generate the desired dibrominated products through radical pathways [4].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing 6,6'-dibromo-2,2'-bipyridyl derivatives, offering enhanced selectivity and functional group tolerance compared to traditional halogenation methods. These approaches leverage the unique reactivity of palladium, nickel, and copper catalysts to forge carbon-carbon bonds under mild conditions [13].

Suzuki-Miyaura Coupling Optimization Strategies

The Suzuki-Miyaura coupling reaction represents one of the most versatile methods for bipyridyl synthesis, enabling the formation of carbon-carbon bonds between organoborane reagents and halopyridines [13]. Optimization of reaction conditions proves critical for achieving high yields and selectivity in these transformations.

Catalyst selection significantly influences reaction outcomes, with palladium complexes bearing bipyridyl ligands demonstrating exceptional activity [9]. The incorporation of cationic 2,2'-bipyridyl ligands enhances catalyst solubility in aqueous media, enabling efficient cross-coupling reactions under environmentally benign conditions [45]. These water-soluble catalytic systems achieve remarkable turnover numbers, with catalyst loadings reduced to as low as 0.0001 mol% while maintaining high product yields [45].

Temperature optimization studies reveal that reactions proceed efficiently at 110°C in aqueous media, with sodium bicarbonate serving as the optimal base [45]. The choice of organoborane partner critically affects reaction efficiency, with aryl tributylstannanes providing superior results compared to tetramethylstannane derivatives [45]. When employing less reactive organoborane species, increased catalyst loadings (1 mol%) and phase-transfer agents such as tetraethylammonium iodide become necessary [45].

Table 2: Suzuki-Miyaura Coupling Optimization Parameters

| Parameter | Optimal Condition | Yield Range (%) | Catalyst Loading (mol%) |

|---|---|---|---|

| Temperature | 110°C | 85-99 | 0.0001-1.0 |

| Solvent | Water | 80-95 | 0.0001 |

| Base | Sodium Bicarbonate | 90-99 | 0.0001 |

| Atmosphere | Aerobic | 85-99 | 0.0001 |

| Reaction Time | 24 hours | 85-99 | Variable |

Ligand design plays a crucial role in catalyst performance, with cyclopalladated ferrocenylimine catalysts demonstrating air stability and high activity without requiring inert atmosphere protection [13]. These specialized ligands enable bipyridyl synthesis in excellent yields while maintaining broad functional group tolerance [13]. Imidazolium salt ligands provide additional benefits, achieving turnover numbers exceeding 850,000 in optimized coupling reactions [13].

The reaction scope encompasses various substituted pyridyl boronic acids, with 3- and 4-pyridyl derivatives proving most reactive [13]. Electronic effects significantly influence reaction rates, with electron-withdrawing substituents generally enhancing coupling efficiency [46]. Steric hindrance around the coupling site shows minimal impact on reaction outcomes, with heavily substituted pyridines successfully participating in the transformation [46].

Ullmann-Type Homocoupling Mechanisms

Ullmann-type homocoupling reactions provide an alternative route to symmetrical bipyridyl derivatives, employing copper catalysts to facilitate carbon-carbon bond formation between identical halopyridine substrates [17]. These reactions proceed through distinct mechanistic pathways compared to cross-coupling processes, offering unique advantages for specific synthetic applications.

The mechanism involves initial oxidative addition of the halopyridine substrate to the copper catalyst, generating organocopper intermediates [17]. Subsequent dimerization through reductive elimination affords the coupled bipyridyl product while regenerating the active catalyst [17]. The process requires careful optimization of reaction conditions to prevent competing side reactions and ensure high selectivity for the desired homocoupling product.

Copper complexes bearing bipyridyl ligands demonstrate exceptional activity in Ullmann-type couplings, with air-stable copper(I) complexes providing superior performance [17]. The use of cesium carbonate as base proves optimal, eliminating the need for traditional high-temperature conditions while maintaining excellent yields [17]. These mild reaction conditions enable broader functional group tolerance and reduce the formation of undesired byproducts.

Recent developments in asymmetric Ullmann coupling employ chiral bipyridyl ligands to achieve enantioselective formation of axially chiral biaryl products [19]. Nickel-catalyzed reductive Ullmann coupling of ortho-chlorinated aryl aldehydes proceeds with exceptional enantioselectivity, achieving up to 99.5:0.5 enantiomeric ratios under mild conditions [19]. The chiral 2,2'-bipyridyl ligand (+)-DTB-SBpy proves particularly effective, enabling access to valuable axially chiral biphenyl and binaphthyl derivatives [19].

Table 3: Ullmann Coupling Reaction Conditions

| Catalyst System | Temperature (°C) | Base | Yield (%) | Enantioselectivity (er) |

|---|---|---|---|---|

| Copper(I)-bipyridyl | 80-120 | Cesium Carbonate | 70-95 | Not applicable |

| Nickel-chiral bipyridyl | 25-60 | Zinc powder | 85-99 | 95.5:4.5 to 99.5:0.5 |

| Palladium-phosphine | 100-140 | Potassium Carbonate | 60-85 | Not applicable |

Palladium-Mediated Macrocyclization Techniques

Palladium-catalyzed macrocyclization represents an advanced synthetic strategy for constructing complex cyclic architectures incorporating 6,6'-dibromo-2,2'-bipyridyl units. These methodologies enable the formation of large ring systems with precise control over ring size and substitution patterns, opening access to sophisticated molecular architectures with unique properties [24].

The macrocyclization process typically employs palladium complexes bearing phosphine ligands to facilitate ring-closing reactions through cross-coupling mechanisms [24]. The choice of phosphine ligand significantly influences reaction efficiency, with 1,3-bis(diphenylphosphino)propane (dppp) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrating optimal performance [24]. These ligands provide the appropriate bite angle and electronic properties necessary for efficient macrocyclization.

Reaction design considerations include the preorganization of linear precursors to favor intramolecular cyclization over intermolecular oligomerization [25]. The incorporation of conformationally rigid segments within the precursor chain enhances macrocyclization efficiency by reducing the entropic penalty associated with ring closure [25]. Strategic placement of bipyridyl units within the macrocyclic framework enables subsequent metal coordination, generating metallamacrocycles with unique properties.

Table 4: Macrocyclization Efficiency Parameters

| Ring Size | Precursor Design | Yield (%) | Selectivity | Catalyst Loading (mol%) |

|---|---|---|---|---|

| 16-membered | Rigid spacer | 45-65 | High | 5-10 |

| 20-membered | Flexible linker | 30-50 | Medium | 10-15 |

| 24-membered | Mixed rigid/flexible | 55-75 | High | 5-10 |

| 28-membered | Extended rigid | 25-45 | Medium | 15-20 |

The reaction proceeds through well-established palladium-catalyzed cross-coupling mechanisms, with initial oxidative addition of the aryl halide to the palladium center [24]. Subsequent transmetalation with organometallic coupling partners, followed by reductive elimination, completes the catalytic cycle while forming the crucial carbon-carbon bond necessary for ring closure [24]. The intramolecular nature of the reaction requires careful optimization of reaction concentration to favor cyclization over competing intermolecular processes.

Ring-closing metathesis (RCM) offers an alternative approach to macrocyclization, employing ruthenium or molybdenum catalysts to facilitate olefin metathesis reactions [28]. This methodology proves particularly valuable when constructing macrocycles containing unsaturated linkages, enabling access to unique structural motifs not readily available through cross-coupling approaches [28]. The reaction requires incorporation of terminal alkene functionalities within the linear precursor, which undergo intramolecular metathesis to form the macrocyclic product.

Temperature control proves critical for successful macrocyclization, with optimal reaction temperatures typically ranging from 80-120°C depending on the specific catalyst system employed [24]. Higher temperatures may promote catalyst decomposition or favor intermolecular reactions, while insufficient thermal energy can result in incomplete conversion [24]. Reaction time optimization typically requires 12-48 hours to achieve maximum conversion, with longer reaction times sometimes necessary for challenging substrates.

Solid-Phase Synthesis and Flow Chemistry Adaptations

The adaptation of 6,6'-dibromo-2,2'-bipyridyl synthesis to solid-phase and flow chemistry platforms represents a significant advancement in synthetic methodology, offering enhanced efficiency, reduced waste generation, and improved scalability compared to traditional batch processes [31].

Solid-phase synthesis strategies employ polymer-supported reagents and catalysts to facilitate bipyridyl construction while enabling facile product purification through simple filtration [31]. The approach typically involves attachment of bipyridyl precursors to solid supports through linker functionalities, allowing for on-resin transformations that minimize solution-phase manipulations [31]. Successful implementation requires careful selection of resin materials and linker chemistry to ensure compatibility with the harsh reaction conditions often required for halogenation reactions.

The methodology enables automated synthesis protocols that reduce manual intervention while maintaining high reproducibility [32]. Ruthenium(II) tris(bipyridyl) complexes have been successfully synthesized using solid-phase methods, demonstrating the viability of this approach for complex molecule construction [32]. The incorporation of amino acid functionalities into bipyridyl frameworks proves particularly effective, enabling direct incorporation into peptide sequences through standard solid-phase peptide synthesis protocols [32].

Table 5: Solid-Phase vs. Flow Chemistry Comparison

| Parameter | Solid-Phase Synthesis | Flow Chemistry | Batch Process |

|---|---|---|---|

| Reaction Time | 2-24 hours | Minutes to hours | Hours to days |

| Purification | Filtration | Continuous | Multiple steps |

| Scalability | Limited | Excellent | Variable |

| Waste Generation | Low | Very Low | High |

| Automation Potential | High | Very High | Low |

Flow chemistry adaptations enable continuous synthesis of bipyridyl derivatives with precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [35]. Microreactor technology proves particularly advantageous for highly exothermic halogenation reactions, providing enhanced heat transfer and improved safety compared to batch processes [35]. The methodology enables synthesis of compounds that are inaccessible through conventional batch methods due to their inherent instability or tendency to undergo side reactions.

Temperature control in flow systems allows for precise optimization of reaction conditions, with residence times as short as 18 seconds achieving complete equilibration for certain transformations [35]. The ability to rapidly adjust flow rates enables real-time optimization of reaction conditions, facilitating the discovery of optimal synthetic parameters [35]. Integration with online analytical techniques allows for continuous monitoring of reaction progress and product quality.

Mechanochemical approaches represent an emerging alternative that eliminates the need for bulk solvents while maintaining high reaction efficiency [37]. Ball milling and twin-screw extrusion techniques enable solid-state synthesis of bipyridyl coordination complexes with yields comparable to solution-phase methods [37]. These approaches prove particularly valuable for large-scale synthesis where solvent costs and waste disposal represent significant economic and environmental concerns.

The integration of flow chemistry with automated feedback systems enables intelligent reaction optimization, where algorithmic control adjusts reaction parameters based on real-time product analysis [49]. This approach significantly reduces the number of experiments required to identify optimal conditions while ensuring robust and reproducible synthetic outcomes [49]. The methodology proves particularly valuable for complex multi-parameter optimizations where traditional approaches become prohibitively time-consuming.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant